Diethyl Rivastigmine-d10
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Overview
Description
Diethyl Rivastigmine-d10 is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .
Scientific Research Applications
Diethyl Rivastigmine-d10 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and pharmacokinetics.
Biology: Employed in the study of enzyme kinetics and interactions with cholinesterase enzymes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
Mechanism of Action
Target of Action
Diethyl Rivastigmine-d10 primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
this compound is a reversible cholinesterase inhibitor . It binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .
Biochemical Pathways
By inhibiting AChE and BuChE, this compound increases the levels of acetylcholine in the brain . This enhances cholinergic function, which is often deficient in conditions like Alzheimer’s disease . Additionally, rivastigmine has been suggested to modify the levels of several shedding proteins and direct APP processing toward the non-amyloidogenic pathway .
Pharmacokinetics
The total plasma clearance of rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of rivastigmine due to saturation of its elimination . Furthermore, a nasal liposomal rivastigmine formulation showed enhanced systemic bioavailability and increased half-life .
Result of Action
The increased concentration of acetylcholine in the brain due to the action of this compound can lead to improved cognitive function . In Alzheimer’s disease, this can result in a reduction of symptoms such as memory loss and cognitive deficits .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, its ability to cross the brain-blood barrier allows it to act mainly in the central nervous system . A minor proportion of rivastigmine can also act at the neuromuscular junction, although its clinical effects are negligible at this level .
Safety and Hazards
Future Directions
Recent research on anti-AD drugs has been focused on multi-target compounds. In one study, seven novel hybrids (RIV–BIM) conjugating the active moiety of the drug rivastigmine (RIV) with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied . These hybrids seem to be potential drug candidates for AD with multi-target abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl Rivastigmine-d10 involves the reaction of S-(-)-[1-(3-hydroxyphenyl)ethyl]dimethylamine with N-ethyl-N-methyl carbamoyl chloride in the presence of an organic base . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl Rivastigmine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: The parent compound, used in the treatment of Alzheimer’s and Parkinson’s diseases.
Donepezil: Another cholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid with cholinesterase inhibitory activity.
Uniqueness
Diethyl Rivastigmine-d10 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and metabolic pathway analysis . This labeling allows for more precise tracking and quantification in biological systems compared to its non-labeled counterparts .
Properties
CAS No. |
1346599-05-0 |
---|---|
Molecular Formula |
C₁₅H₁₄D₁₀N₂O₂ |
Molecular Weight |
274.42 |
Synonyms |
N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; |
Origin of Product |
United States |
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